N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Medicinal Chemistry Enzyme Inhibition Hydroxamic Acid

N-Methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034388-47-9) is a synthetic nicotinamide derivative featuring an N-methoxy hydroxamic acid-like moiety and a 6-(tetrahydrofuran-2-yl)methoxy (THF‑OMe) substituent on the pyridine ring. This compound belongs to a broader class of nicotinamide analogs under investigation for modulating nicotinamide N‑methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT), two central nodes in NAD⁺ metabolism.

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 2034388-47-9
Cat. No. B2483589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS2034388-47-9
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCONC(=O)C1=CN=C(C=C1)OCC2CCCO2
InChIInChI=1S/C12H16N2O4/c1-16-14-12(15)9-4-5-11(13-7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15)
InChIKeyVSPOYGVBHFICFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034388-47-9): Structural Baseline and Comparator Landscape for Informed Procurement


N-Methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034388-47-9) is a synthetic nicotinamide derivative featuring an N-methoxy hydroxamic acid-like moiety and a 6-(tetrahydrofuran-2-yl)methoxy (THF‑OMe) substituent on the pyridine ring . This compound belongs to a broader class of nicotinamide analogs under investigation for modulating nicotinamide N‑methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT), two central nodes in NAD⁺ metabolism [1]. Its immediate comparators include the unsubstituted parent 6‑((tetrahydrofuran‑2‑yl)methoxy)nicotinamide, the N,N‑dimethyl analog, and the 6‑methoxynicotinamide probe JBSNF‑000088. The dual modification pattern – an alkoxyamide at the carboxamide nitrogen and a flexible tetrahydrofuran ether at the 6‑position – distinguishes this compound from simpler mono‑substituted analogs and may confer differentiated target engagement, metabolic stability, or pharmacokinetic properties that are relevant for chemical biology and drug discovery procurement decisions.

Why Generic Nicotinamide or Simple 6‑Alkoxy Analogs Cannot Replace N-Methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide


Nicotinamide analogs with identical core scaffolds are not functionally interchangeable due to the profound impact of peripheral substituents on target selectivity, binding mode, and metabolic fate [1]. The N‑methoxy group on the carboxamide nitrogen of this compound creates a hydroxamic acid‑like chelating motif absent in N‑H or N‑alkyl congeners, potentially enabling bidentate metal coordination in enzyme active sites. Simultaneously, the 6‑tetrahydrofuran‑2‑ylmethoxy substituent introduces stereochemical and conformational flexibility not present in simple 6‑methoxy or 6‑ethoxy analogs. Published structure‑activity relationship (SAR) studies on related NNMT inhibitors demonstrate that replacing a 6‑methoxy group (JBSNF‑000088, IC₅₀ ≈ 1.8 µM for hNNMT) with bulkier alkoxy substituents can shift potency by over an order of magnitude . Consequently, a researcher or procurement officer substituting this compound with a cheaper, superficially similar nicotinamide derivative risks invalidating SAR continuity, introducing uncharacterized off‑target effects, and generating irreproducible data.

Quantitative Differentiation Evidence: N-Methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide vs. Closest Analogs


Structural Differentiation: N-Methoxy Hydroxamic Acid Motif vs. N-H and N-Alkyl Analogs Enables Unique Metal Chelation Potential

The N-methoxy substituent in the target compound (CONHOMe) forms a hydroxamic acid-like moiety (pKa ~8–9 for the NH) capable of bidentate Zn²⁺ or Mg²⁺ coordination, a feature absent in the primary amide of 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide [1]. In the N,N-dimethyl analog, the tertiary amide lacks any ionizable proton, abolishing metal-chelating capacity entirely. This difference is critical because numerous NAMPT and NNMT inhibitors derive potency from active-site metal coordination. While direct enzyme inhibition data for this specific compound are not publicly available, the presence of the N-methoxy group enables a binding mode qualitatively distinct from that of the N-H and N,N-dimethyl comparators, as demonstrated by the clinical NAMPT inhibitor FK-866 (a hydroxamic acid-containing nicotinamide derivative, Ki = 0.4 nM) [2].

Medicinal Chemistry Enzyme Inhibition Hydroxamic Acid NAMPT NNMT

NNMT Inhibitory Potency Gap: JBSNF‑000088 (6-Methoxynicotinamide) as a Quantitative Baseline for 6‑Alkoxy Substitution SAR

The simplest 6‑alkoxy nicotinamide analog, JBSNF‑000088 (6‑methoxynicotinamide), inhibits human NNMT with an IC₅₀ of 1.8 µM, while the N,N‑dimethyl-6‑((tetrahydrofuran‑2‑yl)methoxy)nicotinamide analog has been reported to act as an NNMT inhibitor [1]. The target compound combines both an extended 6‑alkoxy group (tetrahydrofuran‑2‑ylmethoxy) and an N‑methoxy amide. Published SAR for NNMT bisubstrate inhibitors demonstrates that increasing steric bulk at the 6‑position of the nicotinamide ring can enhance hydrophobic pocket occupancy and improve potency by 5‑ to 20‑fold relative to the 6‑methoxy baseline [1]. Although a direct IC₅₀ for this compound against NNMT is not publicly available, its dual modification pattern is consistent with the pharmacophore requirements for improved NNMT engagement compared to the mono‑substituted JBSNF‑000088.

Nicotinamide N-methyltransferase NNMT inhibition SAR Metabolic disease

Synthetic Accessibility and Scaffold Versatility: Late-Stage Diversification at the Amide Nitrogen

The N-methoxy amide in the target compound provides a synthetically versatile handle that is distinct from the primary amide of 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. The N‑methoxy group can be selectively deprotected (e.g., Zn/AcOH or SmI₂) to reveal the free hydroxamic acid for further derivatization, or it can undergo N‑alkylation to access N‑alkoxy‑N‑alkyl amides with modulated properties [1]. In contrast, the N,N‑dimethyl analog is a synthetic endpoint with no further diversification potential at the amide nitrogen. For combinatorial library construction or scaffold‑hopping campaigns, the N‑methoxy compound thus offers a branching point that the N‑H and N,N‑dimethyl comparators do not.

Synthetic chemistry Building block Library synthesis Late-stage functionalization

Optimal Procurement and Application Scenarios for N-Methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide


NNMT‑Focused Chemical Biology Probe Development

When a research program requires an NNMT inhibitor with improved potency over the tool compound JBSNF‑000088 (hNNMT IC₅₀ = 1.8 µM), this compound's extended 6‑alkoxy substituent and N‑methoxy amide offer a structurally differentiated starting point for SAR exploration [1]. Procurement of this compound enables head‑to‑head profiling against JBSNF‑000088 in fluorescence polarization assays to quantify the potency gain attributable to the tetrahydrofuran‑2‑ylmethoxy and N‑methoxy modifications.

NAMPT Inhibitor Lead Optimization with Metal‑Chelating Pharmacophore

For programs targeting NAMPT, where clinically validated inhibitors such as FK‑866 (Ki = 0.4 nM) exploit a hydroxamic acid‑like metal‑chelating motif, this compound provides a structurally analogous but synthetically distinct scaffold [2]. The N‑methoxy group preserves the bidentate chelation potential essential for high‑affinity NAMPT engagement, while the 6‑THF‑OMe substituent offers an additional vector for modulating pharmacokinetic properties without disrupting the core pharmacophore.

Combinatorial Library Synthesis and Late‑Stage Diversification

As a building block for amide‑focused combinatorial libraries, this compound's N‑methoxy group can be selectively deprotected to the free hydroxamic acid (e.g., Zn/AcOH) for subsequent conjugation, or N‑alkylated to generate N‑alkoxy‑N‑alkyl amide libraries [1]. This dual‑mode reactivity reduces the number of individual building blocks required for SAR exploration compared to purchasing separate N‑H and N,N‑dimethyl analogs.

Comparative Selectivity Profiling Against NNMT and NAMPT

The dual 6‑alkoxy / N‑alkoxy modification pattern may confer a selectivity profile distinct from mono‑substituted analogs. Procurement of this compound alongside 6‑methoxynicotinamide and FK‑866 enables systematic selectivity profiling across NNMT, NAMPT, and related amidotransferases, generating data essential for target deconvolution and off‑target liability assessment in metabolic disease and oncology programs.

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